Cas no 879194-70-4 ((E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide)

(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide is a synthetic small molecule featuring a brominated indole core conjugated with a cyanoacrylamide moiety and a pyridinylmethyl substituent. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor or modulator of protein-protein interactions. The presence of the 5-bromo substitution enhances electrophilic reactivity, while the cyano group stabilizes the α,β-unsaturated system, improving binding affinity. The pyridinylmethylamide group contributes to solubility and target engagement. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound is typically utilized in research applications exploring oncological or inflammatory pathways.
(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide structure
879194-70-4 structure
Product Name:(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide
CAS No:879194-70-4
MF:C18H13BrN4O
MW:381.226022481918
CID:5957323
PubChem ID:6528910
Update Time:2025-10-28

(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide
    • (2E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide
    • 879194-70-4
    • AKOS001168510
    • Z57391341
    • 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide
    • EN300-26184070
    • Inchi: 1S/C18H13BrN4O/c19-15-3-4-17-16(7-15)14(11-22-17)6-13(8-20)18(24)23-10-12-2-1-5-21-9-12/h1-7,9,11,22H,10H2,(H,23,24)/b13-6+
    • InChI Key: ROHCDQCTRRHLSY-AWNIVKPZSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(/C=C(\C#N)/C(NCC1C=NC=CC=1)=O)=CN2

Computed Properties

  • Exact Mass: 380.02727g/mol
  • Monoisotopic Mass: 380.02727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 81.6Ų

(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26184070-0.05g
879194-70-4 95%
0.05g
$246.0 2024-06-18

Additional information on (E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide

Comprehensive Overview of (E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide (CAS No. 879194-70-4)

The compound (E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide (CAS No. 879194-70-4) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. With its unique structural features, including a bromo-substituted indole core and a cyanoacrylamide moiety, this compound is widely studied for its potential applications in targeted therapies and biochemical research. Researchers are particularly interested in its role as a kinase inhibitor, a class of compounds that are pivotal in the treatment of various diseases.

In recent years, the demand for small-molecule inhibitors like (E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide has surged due to their ability to modulate specific biological pathways. This compound's molecular structure allows it to interact with key enzymes, making it a valuable tool for studying signal transduction mechanisms. Its CAS No. 879194-70-4 is frequently cited in scientific literature, reflecting its importance in academic and industrial research.

One of the most discussed topics in the context of this compound is its potential application in cancer research. Given the rising global incidence of cancer, there is a growing need for novel therapeutic agents that can target specific oncogenic pathways. The bromoindole scaffold in this molecule is known for its bioactivity, and the cyanoacrylamide group enhances its binding affinity to protein targets. These features make it a promising candidate for further development in precision medicine.

Another area of interest is the compound's role in neurodegenerative disease research. With the increasing prevalence of conditions like Alzheimer's and Parkinson's disease, scientists are exploring how kinase inhibitors can mitigate neuronal damage. The (E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide has shown potential in preclinical studies, particularly in modulating pathways associated with neuroinflammation and apoptosis.

From a synthetic chemistry perspective, the preparation of CAS No. 879194-70-4 involves sophisticated techniques such as cross-coupling reactions and amide bond formation. These methods are critical for ensuring the compound's purity and efficacy, which are essential for its use in high-throughput screening and drug development. The compound's molecular weight and solubility properties also make it suitable for various assay formats, further broadening its utility in research.

In the realm of computational chemistry, (E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide is often used as a model compound for docking studies and molecular dynamics simulations. These in silico approaches help predict its binding modes and optimize its pharmacological profile. Such studies are invaluable for accelerating the drug discovery process and reducing costs associated with experimental trials.

The compound's patent landscape is another topic of interest. Several pharmaceutical companies and academic institutions have filed patents related to its derivatives, highlighting its commercial potential. This underscores the importance of intellectual property in the development of new therapeutics and the need for continuous innovation in the field.

Environmental and sustainability considerations are also becoming increasingly relevant in the synthesis and application of such compounds. Researchers are exploring greener synthetic routes and biodegradable alternatives to minimize the environmental impact of chemical production. The (E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide is no exception, and efforts are underway to optimize its synthesis using eco-friendly protocols.

In conclusion, (E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide (CAS No. 879194-70-4) is a multifaceted compound with significant potential in various scientific domains. Its unique chemical structure, combined with its diverse applications, makes it a subject of ongoing research and development. As the scientific community continues to uncover its full potential, this compound is likely to play a pivotal role in advancing biomedical research and therapeutic innovation.

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